molecular formula C16H10BrIN4OS B11493591 12-bromo-5-(3-iodophenyl)-11,13-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

12-bromo-5-(3-iodophenyl)-11,13-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B11493591
M. Wt: 513.2 g/mol
InChI Key: ONTAQGKPVVBIAG-UHFFFAOYSA-N
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Description

12-bromo-5-(3-iodophenyl)-11,13-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-6-one is a complex heterocyclic compound It features a unique structure with multiple rings, halogen substituents, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-bromo-5-(3-iodophenyl)-11,13-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one typically involves multi-step organic reactions. A common approach includes:

    Formation of the core structure: This involves cyclization reactions using appropriate precursors.

    Introduction of halogen substituents: Bromination and iodination reactions are carried out under controlled conditions using reagents like bromine and iodine.

    Final modifications: Additional functional groups are introduced through substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can be used to modify the halogen substituents or other functional groups.

    Substitution: Halogen atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium iodide in acetone for halogen exchange.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxygenated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: The unique structure of this compound makes it a valuable intermediate in the synthesis of other complex molecules.

    Catalysis: It can be used as a ligand or catalyst in various organic reactions.

Biology

    Drug development: Its potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

Medicine

    Therapeutic agents: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating various diseases.

Industry

    Material science: Its unique properties could be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism by which 12-bromo-5-(3-iodophenyl)-11,13-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one exerts its effects depends on its interaction with molecular targets. These could include:

    Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and iodine atoms, along with the specific arrangement of rings and nitrogen atoms, makes 12-bromo-5-(3-iodophenyl)-11,13-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-6-one unique

Properties

Molecular Formula

C16H10BrIN4OS

Molecular Weight

513.2 g/mol

IUPAC Name

12-bromo-5-(3-iodophenyl)-11,13-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

InChI

InChI=1S/C16H10BrIN4OS/c1-7-11-13-14(24-15(11)19-8(2)12(7)17)16(23)22(21-20-13)10-5-3-4-9(18)6-10/h3-6H,1-2H3

InChI Key

ONTAQGKPVVBIAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C(=O)N(N=N3)C4=CC(=CC=C4)I)SC2=NC(=C1Br)C

Origin of Product

United States

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